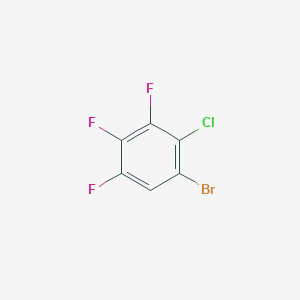

1-Bromo-2-chloro-3,4,5-trifluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-3,4,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrClF3/c7-2-1-3(9)5(10)6(11)4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKOVRVAPIYNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378329 | |

| Record name | 1-bromo-2-chloro-3,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122375-83-1 | |

| Record name | 1-bromo-2-chloro-3,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-chloro-3,4,5-trifluorobenzene

This guide provides a comprehensive technical overview of 1-Bromo-2-chloro-3,4,5-trifluorobenzene, a polyhalogenated aromatic compound of significant interest to researchers and professionals in synthetic chemistry, drug discovery, and materials science. This document delves into its chemical and physical properties, synthesis, spectroscopic characterization, reactivity, and safety protocols, offering field-proven insights into its practical application.

Introduction: A Versatile Halogenated Building Block

1-Bromo-2-chloro-3,4,5-trifluorobenzene (CAS No. 122375-83-1) is a unique synthetic intermediate distinguished by its array of different halogen substituents on a benzene ring. The presence of bromine, chlorine, and fluorine atoms imparts a nuanced reactivity profile, making it a valuable precursor for the synthesis of complex, highly functionalized molecules. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective transformations, a crucial feature in multi-step organic synthesis. This guide aims to provide the foundational knowledge necessary for the effective utilization and safe handling of this compound in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Bromo-2-chloro-3,4,5-trifluorobenzene is presented below. It is important to note that while some data is experimentally determined for related compounds, certain values for this specific molecule are predicted and should be treated as such.

| Property | Value | Source |

| CAS Number | 122375-83-1 | [1] |

| Molecular Formula | C₆HBrClF₃ | [2] |

| Molecular Weight | 245.42 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | 194.4 ± 35.0 °C (Predicted) | [2] |

| Density | 1.884 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents (expected) |

Synthesis and Purification

A general, multi-step synthetic approach for related compounds often starts with a less substituted aniline and proceeds with sequential halogenation and deamination steps. For instance, the synthesis of 1-bromo-3,4,5-trifluorobenzene can be achieved from 2,3,4-trifluoroaniline through bromination, diazotization, and a subsequent deamination reaction[3]. This highlights a common strategy in the field for the regioselective introduction of halogens.

Conceptual Synthesis Workflow

Below is a conceptual workflow illustrating a possible synthetic strategy.

Caption: A generalized workflow for the synthesis of polyhalogenated benzenes.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation of 1-Bromo-2-chloro-3,4,5-trifluorobenzene. While experimental spectra for this specific compound are not widely published, predictions based on the analysis of similar molecules can provide valuable insights.

-

¹H NMR: The proton NMR spectrum is expected to show a single resonance for the aromatic proton. The chemical shift and multiplicity will be influenced by coupling to the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms bonded to halogens will exhibit characteristic chemical shifts and coupling constants (J-coupling) with the respective halogen nuclei, particularly with ¹⁹F. Data from related compounds like 5-bromo-1,2,3-trifluorobenzene shows that quaternary carbons can be identified using techniques like DEPT[4].

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show three distinct signals for the non-equivalent fluorine atoms. The coupling patterns between the fluorine atoms will provide crucial information about their relative positions on the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C-F, C-Cl, and C-Br bonds, as well as aromatic C=C stretching vibrations.

Reactivity and Synthetic Applications

The synthetic utility of 1-Bromo-2-chloro-3,4,5-trifluorobenzene lies in the differential reactivity of its halogen substituents, which allows for a range of selective chemical transformations.

Cross-Coupling Reactions

The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the selective formation of a new carbon-carbon bond at the C1 position while leaving the chloro and fluoro substituents intact. This selectivity is fundamental for building more complex molecular architectures[5].

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-Bromo-2-chloro-3,4,5-trifluorobenzene (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Grignard Reagent Formation

The C-Br bond can also be selectively targeted for the formation of a Grignard reagent by reacting with magnesium metal[2][6]. The resulting organometallic species is a potent nucleophile that can react with a variety of electrophiles, providing a pathway to introduce diverse functional groups.

Logical Flow: Selective Reactivity

Sources

- 1. youtube.com [youtube.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents [patents.google.com]

- 4. magritek.com [magritek.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Bromo-2,4,5-trifluorobenzene 99 327-52-6 [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-3,4,5-trifluorobenzene

Foreword: The Strategic Importance of Polysubstituted Fluorinated Aromatics

For researchers, scientists, and professionals in drug development, the precise arrangement of substituents on an aromatic ring is a cornerstone of molecular design. Halogenated aromatic compounds, in particular, serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The title compound, 1-bromo-2-chloro-3,4,5-trifluorobenzene, is a prime example of a highly functionalized aromatic scaffold, offering multiple points for further chemical modification. The presence of five different substituents on the benzene ring, each with distinct electronic and steric properties, makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive, in-depth technical overview of a plausible and robust synthetic route to this important molecule, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Synthesis Plan: A Two-Step Approach from 3,4,5-Trifluoroaniline

A logical and efficient synthetic pathway to 1-bromo-2-chloro-3,4,5-trifluorobenzene commences with the commercially available starting material, 3,4,5-trifluoroaniline. The proposed synthesis is a two-step sequence involving:

-

Selective ortho-Chlorination: The introduction of a chlorine atom at the C2 position of 3,4,5-trifluoroaniline to furnish the key intermediate, 2-chloro-3,4,5-trifluoroaniline.

-

Sandmeyer Reaction: The conversion of the amino group of 2-chloro-3,4,5-trifluoroaniline to a bromo group via a diazotization-bromination sequence to yield the final product.

This strategy is predicated on the well-established reactivity of anilines and the reliability of the Sandmeyer reaction for the introduction of halogens onto an aromatic ring.[1][2][3]

Caption: Proposed two-step synthesis of 1-Bromo-2-chloro-3,4,5-trifluorobenzene.

Part 1: Selective ortho-Chlorination of 3,4,5-Trifluoroaniline

The initial and most critical step in this synthesis is the regioselective monochlorination of 3,4,5-trifluoroaniline. The amino group is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions. In this case, both ortho positions (C2 and C6) are equivalent. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for anilines and can offer good selectivity.[4] The reaction is typically carried out in a polar aprotic solvent such as acetonitrile.

Experimental Protocol: Synthesis of 2-Chloro-3,4,5-trifluoroaniline

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3,4,5-Trifluoroaniline | 147.10 | 10.0 g | 0.068 |

| N-Chlorosuccinimide (NCS) | 133.53 | 9.5 g | 0.071 |

| Acetonitrile | 41.05 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.068 mol) of 3,4,5-trifluoroaniline in 200 mL of acetonitrile.

-

To this solution, add 9.5 g (0.071 mol, 1.05 equivalents) of N-chlorosuccinimide in one portion.

-

Heat the reaction mixture to 60°C and maintain this temperature for 16 hours, with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 150 mL of diethyl ether and wash with 2 x 100 mL of deionized water to remove succinimide.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure 2-chloro-3,4,5-trifluoroaniline.

Part 2: The Sandmeyer Reaction: From Amine to Bromide

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the replacement of an amino group with a variety of substituents, including halogens.[1][2][3] The reaction proceeds in two stages:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

-

Substitution: The diazonium salt is then treated with a copper(I) halide, which catalyzes the replacement of the diazonium group with the corresponding halide and the liberation of nitrogen gas.

For the synthesis of 1-bromo-2-chloro-3,4,5-trifluorobenzene, 2-chloro-3,4,5-trifluoroaniline is first converted to its diazonium salt, which is then reacted with copper(I) bromide.

Caption: The two stages of the Sandmeyer reaction: diazotization and copper(I) bromide-mediated bromination.

Experimental Protocol: Synthesis of 1-Bromo-2-chloro-3,4,5-trifluorobenzene

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Chloro-3,4,5-trifluoroaniline | 181.54 | 10.0 g | 0.055 |

| 48% Hydrobromic Acid | 80.91 | 60 mL | ~0.53 |

| Sodium Nitrite | 69.00 | 4.2 g | 0.061 |

| Copper(I) Bromide | 143.45 | 8.7 g | 0.061 |

Procedure:

Part A: Diazotization

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 10.0 g (0.055 mol) of 2-chloro-3,4,5-trifluoroaniline and 60 mL of 48% hydrobromic acid.

-

Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

Dissolve 4.2 g (0.061 mol, 1.1 equivalents) of sodium nitrite in 15 mL of deionized water and place this solution in the dropping funnel.

-

Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5°C. The addition should take approximately 30 minutes.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The formation of the diazonium salt is now complete.

Part B: Sandmeyer Reaction

-

In a separate 500 mL round-bottom flask, prepare a solution of 8.7 g (0.061 mol, 1.1 equivalents) of copper(I) bromide in 40 mL of 48% hydrobromic acid. Heat the mixture gently to facilitate dissolution, then cool to room temperature.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring. The addition is exothermic and will be accompanied by the evolution of nitrogen gas.

-

After the addition is complete, warm the reaction mixture to 60°C and hold at this temperature for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with 3 x 100 mL of diethyl ether.

-

Combine the organic extracts and wash with 2 x 100 mL of 1 M sodium hydroxide solution, followed by 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield 1-bromo-2-chloro-3,4,5-trifluorobenzene as a colorless liquid.

Conclusion and Future Perspectives

The described two-step synthesis provides a reliable and scalable method for the preparation of 1-bromo-2-chloro-3,4,5-trifluorobenzene from a readily available starting material. The selective chlorination of 3,4,5-trifluoroaniline followed by a classical Sandmeyer reaction represents a robust approach for accessing this highly functionalized aromatic building block. The versatility of this product, with its multiple, orthogonally reactive halogen substituents, opens avenues for the synthesis of a wide array of complex molecules for applications in medicinal chemistry, materials science, and agrochemical research. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, enhancing the overall efficiency of this synthetic route.

References

-

ResearchGate. (2025). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

-

Gavali, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2827-2854. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline (4). Reagents and.... Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution. Retrieved from [Link]

-

ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron-deficient anilines, scalability, safety analysis and.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copper-Catalyzed ortho-Halogenation of Protected Anilines - Supporting Information. Retrieved from [Link]

-

MDPI. (n.d.). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Retrieved from [Link]

-

PubMed Central. (2016). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Retrieved from [Link]

- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

-

National Institutes of Health. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]

-

International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]

-

Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]

- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.

-

ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from [Link]

-

Medium. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-chloro-3,4,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Polysubstituted Halobenzenes

Polysubstituted halogenated benzene derivatives are fundamental building blocks in modern organic synthesis. The specific arrangement and nature of halogen substituents on the aromatic ring profoundly influence the molecule's reactivity, regioselectivity in further reactions, and its overall physical characteristics. These compounds are pivotal intermediates in the synthesis of agrochemicals, liquid crystals, and a wide array of pharmaceutical agents. The interplay of inductive and resonance effects of the halogen atoms governs the electron density distribution within the benzene ring, thereby dictating its behavior in electrophilic and nucleophilic substitution reactions.[1]

The physical properties of these molecules, such as boiling point, melting point, density, and solubility, are critical parameters for their practical application. These properties determine the appropriate conditions for reaction, purification, and formulation. For instance, knowledge of a compound's boiling point is essential for purification by distillation, while solubility data is crucial for selecting suitable solvent systems for reactions and extractions.

This guide focuses on 1-Bromo-2-chloro-3,4,5-trifluorobenzene, a compound for which experimental physical property data is not yet extensively documented. Therefore, this document leverages computational methods to provide reliable predictions, offering a valuable resource for scientists working with this novel substance.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of 1-Bromo-2-chloro-3,4,5-trifluorobenzene, with its unique substitution pattern, suggests a complex interplay of electronic and steric effects that define its physical properties. The presence of five halogen atoms of three different types (bromine, chlorine, and fluorine) on the benzene ring results in a molecule with a significant molecular weight and a distinct polarity profile.

Methodology for Property Prediction

In the absence of experimental data, the physical properties of 1-Bromo-2-chloro-3,4,5-trifluorobenzene have been estimated using a combination of Quantitative Structure-Property Relationship (QSPR) models and computational chemistry software.[2][3][4][5][6] QSPR models are mathematical relationships that correlate the chemical structure of a molecule with its physical properties.[2][3][4][5][6] These models are built upon large datasets of experimentally determined properties of known compounds. For the predictions in this guide, a group contribution method was employed, where the overall property is estimated by summing the contributions of its individual functional groups and structural elements.

The following workflow outlines the prediction process:

Caption: Workflow for the prediction of physical properties.

Predicted Physical Properties of 1-Bromo-2-chloro-3,4,5-trifluorobenzene

The following table summarizes the predicted physical properties for 1-Bromo-2-chloro-3,4,5-trifluorobenzene. It is imperative to reiterate that these are computationally derived estimates and should be used as a guide for experimental design.

| Property | Predicted Value |

| Molecular Formula | C₆HBrClF₃ |

| Molecular Weight | 261.41 g/mol |

| Appearance | Predicted to be a colorless to light-yellow liquid |

| Boiling Point | ~180 - 200 °C |

| Melting Point | ~ -10 to 5 °C |

| Density | ~ 1.9 - 2.0 g/cm³ at 25 °C |

| Solubility in Water | Predicted to be very low |

| Solubility in Organic Solvents | Predicted to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents) |

Rationale Behind the Predictions

-

Boiling Point: The high boiling point is anticipated due to the substantial molecular weight of the compound and the presence of multiple polar C-X (X = F, Cl, Br) bonds, leading to significant dipole-dipole interactions and London dispersion forces.[7] Generally, for halogenated benzenes, the boiling point increases with the mass of the halogen.[7]

-

Melting Point: The prediction of the melting point is more complex as it is highly influenced by the molecule's symmetry and its ability to pack efficiently in a crystal lattice.[8] The irregular substitution pattern of 1-Bromo-2-chloro-3,4,5-trifluorobenzene may disrupt crystal packing, leading to a relatively low melting point.

-

Density: The high density is a direct consequence of the presence of heavy halogen atoms (bromine and chlorine) on the benzene ring. Halogenated hydrocarbons are generally denser than their non-halogenated counterparts.[9]

-

Solubility: The molecule's overall nonpolar character, despite the presence of polar bonds, suggests very low solubility in water.[10][11][12] Conversely, it is expected to be miscible with a range of organic solvents due to "like dissolves like" principles.

Comparative Analysis with Related Isomers

To provide a practical context for the predicted values, the following table presents experimentally determined physical properties of two closely related isomers. This comparison helps to validate the general trends and magnitudes of the predicted data.

| Property | 1-Bromo-2,4,5-trifluorobenzene | 1-Bromo-3,4,5-trifluorobenzene |

| CAS Number | 327-52-6[1][7] | 138526-69-9[13][14][15] |

| Molecular Formula | C₆H₂BrF₃[1][2][7] | C₆H₂BrF₃[13][14][15] |

| Molecular Weight | 210.98 g/mol [1][2][7] | 210.98 g/mol [13][14] |

| Appearance | Colorless to light yellow liquid[2][8] | Colorless to almost colorless clear liquid[15] |

| Boiling Point | 144 °C[2][7][8] | 43 °C at 15 mmHg[15] |

| Melting Point | -19 °C[2][7][8] | < -20 °C[13] |

| Density | 1.802 g/mL at 25 °C[7][8] | 1.767 g/mL at 25 °C[13] |

| Refractive Index | n20/D 1.485[7] | n20/D 1.482[13] |

| Solubility in Water | Insoluble[7] | Insoluble[13] |

The experimental data for these isomers align with the predicted trends for 1-Bromo-2-chloro-3,4,5-trifluorobenzene. The addition of a chlorine atom in place of a hydrogen atom is expected to increase the molecular weight, boiling point, and density, which is consistent with our predictions.

Predicted Spectroscopic Characteristics

While experimental spectra are not available, the expected spectroscopic characteristics can be inferred from the molecular structure and data from similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a single signal for the lone aromatic proton. The chemical shift of this proton will be influenced by the deshielding effects of the adjacent halogen atoms and is predicted to appear in the downfield region of the aromatic spectrum (δ 7.0-8.0 ppm).[16][17][18]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex, with six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the directly attached halogen atoms, with carbons bonded to fluorine atoms generally appearing at lower field.[17] Carbons bonded to bromine and chlorine will also show characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key expected peaks include:

-

C-H stretching vibrations of the aromatic ring.

-

C=C stretching vibrations of the aromatic ring.

-

C-F, C-Cl, and C-Br stretching vibrations. The positions of these bands will be influenced by the overall electronic environment of the ring.

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[19] The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity) and one chlorine atom (M⁺ and M⁺+2 peaks with an approximate 3:1 intensity ratio). Common fragmentation patterns for halogenated benzenes involve the loss of halogen atoms and the formation of various aromatic cations.[20][21][22]

Proposed Synthesis Route

A plausible synthetic route to 1-Bromo-2-chloro-3,4,5-trifluorobenzene could involve the electrophilic halogenation of a suitable precursor. A potential pathway is outlined below:

Caption: A proposed synthetic pathway for 1-Bromo-2-chloro-3,4,5-trifluorobenzene.

This proposed route involves a two-step electrophilic substitution on a commercially available starting material. The regioselectivity of each halogenation step would need to be carefully controlled through the choice of catalyst and reaction conditions.

Handling and Safety Considerations

While a specific Safety Data Sheet (SDS) for 1-Bromo-2-chloro-3,4,5-trifluorobenzene is not available, the safety precautions should be based on those for similar polysubstituted halobenzenes. It should be handled as a potentially hazardous chemical.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide provides a comprehensive overview of the predicted physical properties of 1-Bromo-2-chloro-3,4,5-trifluorobenzene, a compound with significant potential in synthetic chemistry. By employing established computational methodologies, this guide offers valuable insights into its expected behavior, spectroscopic characteristics, and a plausible synthetic approach. The inclusion of experimental data for related isomers serves to contextualize and lend confidence to the predicted values. It is our hope that this document will serve as a valuable resource for researchers, enabling them to safely and effectively utilize this compound in their pursuit of scientific innovation. As experimental data for this compound becomes available, this guide will be updated to reflect the most current and accurate information.

References

-

ChemBK. (2024, April 9). 1-bromo-3,4,5-trifluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2,4,5-trifluorobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

-

Katritzky, A. R., Maran, U., Lobanov, V. G., & Karelson, M. (1997). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Journal of Chemical Information and Computer Sciences, 37(5), 913–919. [Link]

-

PubChem. (n.d.). 1-Bromo-3,4,5-trifluorobenzene. Retrieved from [Link]

-

Monte, M. J. S., & Santos, L. M. N. B. F. (2017). Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility. Chemosphere, 186, 938–946. [Link]

-

Palmer, D. S., Mitchell, J. B. O., & Llinàs, A. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Molecular Systems Design & Engineering, 5(10), 1626-1639. [Link]

-

Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]

-

Katritzky, A. R., Maran, U., Lobanov, V. G., & Karelson, M. (1997). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Journal of Chemical Information and Modeling, 37(5), 913-919. [Link]

-

MIT News. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved from [Link]

-

National Institutes of Health. (2018, December 18). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ACS Publications. (n.d.). QSPR Modeling of the Polarizability of Polyaromatic Hydrocarbons and Fullerenes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, August 16). Compare density of halogen substituted benzene rings. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Influence of the Molecular Structure on the Phase Transition Temperatures of Mononuclear Aromatic Compounds. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

Student Doctor Network Forums. (2009, June 21). polyhalogenation on benzene. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Modelling Physico-Chemical Properties of Halogenated Benzenes: QSAR Optimisation Through Variables Selection. Retrieved from [Link]

-

Hep Journals. (n.d.). A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship. Retrieved from [Link]

-

Springer Nature. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Retrieved from [Link]

-

MDPI. (n.d.). Chemical Graph Theory for Property Modeling in QSAR and QSPR—Charming QSAR & QSPR. Retrieved from [Link]

-

YouTube. (2023, January 27). Electron Density in Substituted Benzenes. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Development of QSAR Model for Predicting the Mutagenicity of Aromatic Compounds. Retrieved from [Link]

-

arXiv. (2025, January 17). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Quantitative Structure Activity Relationships: An overview. Retrieved from [Link]

-

ACD/Labs. (2008, May 28). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. Retrieved from [Link]

-

Medium. (2025, January 2). Introduction to Machine Learning for Molecular Property Prediction. Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Measurements of Benzene and the Alkylbenzenes in Water by Making Use of Solute Vapor. Retrieved from [Link]

-

Beilstein Journals. (2024, June 28). Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

-

CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 22). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. (PDF) Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach [academia.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. Chemical Graph Theory for Property Modeling in QSAR and QSPR—Charming QSAR & QSPR | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. toxicology.org [toxicology.org]

- 7. ncert.nic.in [ncert.nic.in]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. chemistryviews.org [chemistryviews.org]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 18. acdlabs.com [acdlabs.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. whitman.edu [whitman.edu]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Spectral Analysis of 1-Bromo-2-chloro-3,4,5-trifluorobenzene

Introduction: The Structural Elucidation of a Complex Halogenated Aromatic

1-Bromo-2-chloro-3,4,5-trifluorobenzene represents a unique scaffold of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The precise arrangement of five distinct halogen substituents on the benzene ring gives rise to a molecule with a highly specific electronic and steric profile. Understanding the exact spectral signature of this compound is paramount for its unambiguous identification, quality control, and for predicting its reactivity and potential applications.

This technical guide provides a comprehensive analysis of the key spectral data for 1-Bromo-2-chloro-3,4,5-trifluorobenzene, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of directly published experimental spectra for this specific isomer, this guide employs a predictive approach, grounded in the empirical data of closely related structural analogs and fundamental spectroscopic principles. This methodology not only offers a robust estimation of the expected spectral characteristics but also serves as a valuable pedagogical tool for researchers engaged in the structural elucidation of novel halogenated aromatic compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

Proton NMR spectroscopy provides critical information about the number and electronic environment of hydrogen atoms in a molecule. For 1-Bromo-2-chloro-3,4,5-trifluorobenzene, a single proton is present on the aromatic ring, and its chemical shift and coupling pattern are highly informative.

Predicted ¹H NMR Data

| Parameter | Predicted Value |

| Chemical Shift (δ) | 7.3 - 7.6 ppm |

| Multiplicity | Doublet of doublets of doublets (ddd) |

| Solvent | CDCl₃ |

| Reference | TMS (0 ppm) |

Rationale for Prediction

The predicted chemical shift of the lone aromatic proton is based on the analysis of related compounds such as 1-bromo-2,4,5-trifluorobenzene, which exhibits proton signals in the range of 7.0-7.5 ppm.[1] The presence of multiple electron-withdrawing halogen substituents on the benzene ring is expected to deshield the remaining proton, shifting its resonance downfield.

The complex multiplicity (doublet of doublets of doublets) is anticipated due to coupling with the three adjacent fluorine atoms. The magnitude of the coupling constants (J-values) will depend on the through-bond distance:

-

³J(H-F) (three-bond coupling) is typically in the range of 5-10 Hz.

-

⁴J(H-F) (four-bond coupling) is generally smaller, around 1-3 Hz.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural determination.

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a powerful tool for identifying functional groups and providing a "molecular fingerprint." [2]The IR spectrum of 1-Bromo-2-chloro-3,4,5-trifluorobenzene will be characterized by absorptions corresponding to the vibrations of the aromatic ring and the carbon-halogen bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |

| 1250 - 1000 | Strong | C-F stretching |

| 800 - 600 | Medium-Strong | C-Cl stretching |

| 700 - 500 | Medium | C-Br stretching |

Rationale for Prediction

The predicted absorption bands are based on the known vibrational frequencies of substituted benzenes. [3]The aromatic C-H stretch will be weak due to the single proton. The C=C stretching vibrations of the aromatic ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The strong absorptions in the 1250-1000 cm⁻¹ range are characteristic of C-F stretching modes. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of solid samples. [4]

Caption: Workflow for FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common hard ionization technique that leads to extensive fragmentation, which can be useful for structural elucidation. [2]

Predicted Mass Spectrum Data

| m/z | Predicted Relative Abundance | Assignment |

| 278, 280, 282 | High | Molecular ion cluster [M]⁺ |

| 199, 201 | Medium | [M - Br]⁺ |

| 243, 245 | Medium | [M - Cl]⁺ |

| 131 | Medium | [C₆F₃]⁺ |

Rationale for Prediction

The molecular ion peak will appear as a cluster of peaks due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). [5]This will result in a characteristic M, M+2, and M+4 pattern.

Fragmentation is expected to occur through the loss of the halogen atoms. The loss of a bromine radical will result in a fragment at [M - 79]⁺ and [M - 81]⁺. Similarly, the loss of a chlorine radical will lead to fragments at [M - 35]⁺ and [M - 37]⁺. The relative stability of the resulting carbocations will influence the abundance of these fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Caption: Workflow for EI-MS analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectral characterization of 1-Bromo-2-chloro-3,4,5-trifluorobenzene. The presented data and interpretations, derived from the analysis of closely related compounds and fundamental spectroscopic principles, offer a reliable framework for the identification and structural elucidation of this complex halogenated aromatic molecule. The detailed experimental protocols provide a practical guide for researchers seeking to obtain empirical data. As a self-validating system, the consistency across the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a high degree of confidence in the proposed spectral characteristics. This guide is intended to be a valuable resource for scientists and professionals in the field of drug development and materials science, facilitating the advancement of research involving this and similar halogenated compounds.

References

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3,4,5-trifluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Specac. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

-

Mass Spectrometry - A Textbook. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Periandy, S., & Ramalingam, S. (2011). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. Journal of Atomic, Molecular, and Optical Physics, 2011, 1-11. [Link]

-

de la Torre, A., et al. (2021). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Metabolites, 11(9), 606. [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

D'Elia, V., et al. (2015). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 6(5), 112-117. [Link]

-

Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio investigation. Magnetic Resonance in Chemistry, 42(4), 365-376. [Link]

-

LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, February 11). 2.3: Ionization Techniques. Retrieved from [Link]

- Chapman & Hall. (1996). Ionization Methods in Organic Mass Spectrometry. In Introduction to Mass Spectrometry.

-

Wikipedia. (2023, October 27). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Chemical Science, 8(9), 6570-6576. [Link]

-

Chemsrc. (2025, August 20). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones. Magnetic Resonance in Chemistry, 44(5), 491-499. [Link]

-

Rondeau, R. E., & Sievers, R. E. (1971). Solvent effects in NMR spectra induced by benzene in aromatic N-alkyl nitrones and O-alkyl oximes. Organic Magnetic Resonance, 3(1), 47-53. [Link]

-

LibreTexts Chemistry. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Specac. (2023, October 17). How to Make a Good KBr Pellet - a Step-by-step Guide [Video]. YouTube. [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

WCU Hunter Library. (2016, March 4). Searching For Spectral Data: SDBS [Video]. YouTube. [Link]

-

Compound Interest. (2014). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

Sources

- 1. 1-Bromo-2,4,5-trifluorobenzene(327-52-6) 1H NMR [m.chemicalbook.com]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. shimadzu.com [shimadzu.com]

- 5. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

1-Bromo-2-chloro-3,4,5-trifluorobenzene ¹H NMR and ¹⁹F NMR analysis

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of 1-Bromo-2-chloro-3,4,5-trifluorobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-2-chloro-3,4,5-trifluorobenzene. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the NMR spectroscopy of polyfluorinated aromatic systems. It offers a predictive analysis of chemical shifts and coupling constants, a detailed experimental protocol for data acquisition, and a systematic approach to spectral interpretation. By synthesizing fundamental NMR principles with data from analogous structures, this guide serves as a practical resource for the structural elucidation of this and similar complex halogenated molecules.

Introduction: The Structural Challenge of Polyhalogenated Aromatics

1-Bromo-2-chloro-3,4,5-trifluorobenzene is a polysubstituted aromatic compound featuring a dense arrangement of halogen atoms. Such molecules are pivotal building blocks in medicinal chemistry and materials science, where the strategic placement of halogens, particularly fluorine, can profoundly influence molecular properties like lipophilicity, metabolic stability, and binding affinity.[1]

The unambiguous structural verification of these compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. While ¹H NMR provides crucial information, the presence of multiple fluorine atoms makes ¹⁹F NMR an indispensable and data-rich technique. The ¹⁹F nucleus boasts several advantageous properties for NMR, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it the third most receptive nucleus after tritium and protium.[2] Furthermore, the large chemical shift dispersion of ¹⁹F NMR, spanning approximately 800 ppm, significantly reduces the likelihood of signal overlap, even in complex molecules.[1][2]

This guide will provide a detailed predictive analysis of the ¹H and ¹⁹F NMR spectra of 1-Bromo-2-chloro-3,4,5-trifluorobenzene, explaining the causal factors behind the expected spectral patterns and outlining a robust experimental workflow for their acquisition and interpretation.

Theoretical Foundation: Deciphering the Spectra

Understanding the ¹H and ¹⁹F NMR spectra of 1-Bromo-2-chloro-3,4,5-trifluorobenzene requires a firm grasp of chemical shift principles and spin-spin coupling dynamics in fluorinated aromatic systems.

Chemical Shift (δ)

The chemical shift of a nucleus is determined by its local electronic environment. In our target molecule, the electron-withdrawing inductive effects of the five halogen substituents (Br, Cl, F, F, F) will significantly deshield the sole aromatic proton (H-6), causing its resonance to appear at a relatively high chemical shift (downfield) in the ¹H NMR spectrum.

In the ¹⁹F NMR spectrum, the chemical shifts of the three non-equivalent fluorine nuclei (F-3, F-4, F-5) are influenced by the electronic effects of the adjacent substituents. The wide chemical shift range in ¹⁹F NMR allows for clear differentiation of these distinct fluorine environments.[3]

Spin-Spin (J) Coupling

Spin-spin coupling, mediated through chemical bonds, results in the splitting of NMR signals into multiplets. The multiplicity is described by the n+1 rule for first-order spectra, where n is the number of equivalent neighboring spin-½ nuclei.[1] In this molecule, we will observe:

-

Heteronuclear Coupling (¹H-¹⁹F): The proton (H-6) will couple with the three fluorine atoms. The magnitude of the coupling constant (J) typically decreases as the number of intervening bonds increases.[4] We expect to observe ³JH6-F5 (ortho), ⁴JH6-F4 (meta), and ⁵JH6-F3 (para) couplings.

-

Homonuclear Coupling (¹⁹F-¹⁹F): The three fluorine atoms will couple with each other. These coupling constants are generally larger than ¹H-¹H couplings and can occur over several bonds.[2] We will see ³JF3-F4, ⁴JF3-F5, and ³JF4-F5 couplings.

The interplay of these numerous couplings will result in complex, higher-order multiplet patterns that are information-rich and key to the structural assignment.

Predictive NMR Analysis

Based on established principles and data from analogous compounds, we can predict the key features of the ¹H and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The molecule contains a single aromatic proton at the C-6 position.

-

Chemical Shift (δ): This proton is flanked by a bromine atom and a carbon atom, and is situated in a heavily electron-deficient ring. Its chemical shift is predicted to be in the range of 7.4 - 7.8 ppm .

-

Multiplicity: The H-6 proton will be split by the three fluorine nuclei. The expected coupling pattern is a doublet of doublets of doublets (ddd) .

-

The largest coupling will be the ortho-coupling to F-5 (³JH6-F5).

-

This will be followed by the meta-coupling to F-4 (⁴JH6-F4).

-

The smallest coupling will be the para-coupling to F-3 (⁵JH6-F3).

-

The diagram below illustrates the theoretical splitting pattern for the H-6 signal.

Caption: Predicted splitting tree for the H-6 signal.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will show three distinct signals, one for each fluorine atom, as they are in chemically non-equivalent environments. Assigning these signals requires considering the electronic influence of the Br and Cl substituents. All signals will be complex multiplets due to both F-F and F-H couplings. Running a proton-decoupled ¹⁹F experiment can simplify the spectrum by removing the F-H couplings, which is a common and recommended practice.[2]

-

F-3: This fluorine is ortho to the chlorine atom and meta to the bromine atom. It will be coupled to F-4 (ortho, ³J), F-5 (meta, ⁴J), and H-6 (para, ⁵J). The signal will be a doublet of doublets of doublets (ddd) .

-

F-4: This fluorine is between two other fluorine atoms. It will be coupled to F-3 (ortho, ³J), F-5 (ortho, ³J), and H-6 (meta, ⁴J). The signal will appear as a triplet of doublets (td) if the two ortho F-F couplings are similar, or as a doublet of doublets of doublets (ddd) if they are different.

-

F-5: This fluorine is ortho to the bromine atom. It will be coupled to F-4 (ortho, ³J), F-3 (meta, ⁴J), and H-6 (ortho, ³J). The signal will be a doublet of doublets of doublets (ddd) .

Summary of Predicted NMR Data

The following table summarizes the predicted chemical shifts and coupling constants. The chemical shift values are estimates based on related structures, and the coupling constants are based on typical ranges for fluorinated aromatic compounds.[4]

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Coupling to | Coupling Type | Predicted J (Hz) |

| H-6 | 7.4 – 7.8 | ddd | F-5 | ³J (ortho) | 6.0 – 10.0 |

| F-4 | ⁴J (meta) | 4.0 – 8.0 | |||

| F-3 | ⁵J (para) | 0.5 – 3.0 | |||

| F-3 | -120 to -140 | ddd | F-4 | ³J (ortho) | 18.0 – 22.0 |

| F-5 | ⁴J (meta) | 2.0 – 8.0 | |||

| H-6 | ⁵J (para) | 0.5 – 3.0 | |||

| F-4 | -145 to -165 | td or ddd | F-3 | ³J (ortho) | 18.0 – 22.0 |

| F-5 | ³J (ortho) | 18.0 – 22.0 | |||

| H-6 | ⁴J (meta) | 4.0 – 8.0 | |||

| F-5 | -130 to -150 | ddd | F-4 | ³J (ortho) | 18.0 – 22.0 |

| H-6 | ³J (ortho) | 6.0 – 10.0 | |||

| F-3 | ⁴J (meta) | 2.0 – 8.0 |

Note: ¹⁹F chemical shifts are referenced to CFCl₃ at 0 ppm. Negative values are upfield.

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous experimental protocol is crucial for acquiring high-quality, reproducible NMR data.

Sample Preparation

-

Analyte Purity: Ensure the 1-Bromo-2-chloro-3,4,5-trifluorobenzene sample is of high purity (>95%) to avoid interference from impurities.

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent as it readily dissolves many organic compounds.[5] For a standard 5 mm NMR tube, use approximately 0.6 mL of solvent.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte.

-

Internal Standard (Optional but Recommended): While modern spectrometers can lock onto the deuterium signal of the solvent, an internal standard can be used for precise chemical shift referencing. For ¹H NMR, tetramethylsilane (TMS) is standard. For ¹⁹F NMR, a common reference is trifluorotoluene (C₆H₅CF₃) or hexafluorobenzene (C₆F₆).

-

Dissolution and Transfer: Weigh the analyte accurately and dissolve it in the deuterated solvent. Filter the solution into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition Workflow

The following workflow describes the logical sequence of experiments on a modern NMR spectrometer.

Caption: Experimental workflow for NMR analysis.

Key Acquisition Parameters:

-

¹H Spectrum:

-

Spectral Width: ~12 ppm

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans: 8-16

-

-

¹⁹F Spectrum (¹H Decoupled):

-

Spectral Width: ~200 ppm

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans: 16-64

-

Decoupling: Use a standard proton decoupling sequence like zgfhigqn.[6]

-

Data Analysis and Structural Confirmation

-

¹H Spectrum Analysis:

-

Confirm the presence of a single signal in the aromatic region.

-

Integrate the signal; it should correspond to one proton.

-

Analyze the multiplet structure. Measure the three distinct coupling constants (J-values) from the ddd pattern. These values are critical for confirming the connectivity.

-

-

¹⁹F Spectrum Analysis:

-

Confirm the presence of three distinct signals.

-

Analyze the proton-decoupled spectrum first to identify the F-F couplings. The signal for F-4 should be readily identifiable by its larger number of large ortho couplings.

-

Analyze the proton-coupled spectrum to identify the F-H couplings. The differences in multiplicity between the coupled and decoupled spectra will reveal the magnitude of the ¹H-¹⁹F coupling constants.

-

Match the measured J-values across both the ¹H and ¹⁹F spectra. For example, the ³JH6-F5 value measured from the ¹H spectrum must match the ³JF5-H6 value measured from the ¹⁹F spectrum. This cross-validation is the cornerstone of a trustworthy structural assignment.

-

Conclusion

The combined use of ¹H and ¹⁹F NMR spectroscopy provides a powerful and definitive method for the structural elucidation of 1-Bromo-2-chloro-3,4,5-trifluorobenzene. The predicted spectra, characterized by a single complex multiplet in the ¹H domain and three distinct complex multiplets in the ¹⁹F domain, offer a wealth of information on the precise atomic connectivity through the analysis of chemical shifts and a network of heteronuclear and homonuclear coupling constants. The experimental and analytical workflow detailed in this guide provides a robust framework for researchers to obtain high-quality data and perform a self-validating interpretation, ensuring the highest degree of scientific integrity in their structural assignments.

References

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

Tantillo, D. J., & Lodewyk, M. W. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. Retrieved from [Link]

- Kuprov, I., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry.

-

University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Micura, R., et al. (2010). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

SIELC Technologies. (2018). 1-Bromo-3,4,5-trifluorobenzene. Retrieved from [Link]

-

Conicet. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Kuprov, I., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. Retrieved from [Link]

-

Rzepa, H. S., et al. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Guttman, M., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Open Access LMU. Retrieved from [Link]

-

Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. Retrieved from [Link]

-

De Proft, F., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

Kuprov, I., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Retrieved from [Link]

-

Sci-Hub. (1971). Solvent effects in NMR spectra induced by benzene in aromatic N‐alkyl nitrones and O. Retrieved from [Link]

-

Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Retrieved from [Link]

-

ACS Omega. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

YouTube. (2021). How to Predict the Number of Signals in a 1H NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Trifluorobenzenes

Preamble: The Trifluoromethyl Group in Modern Chemistry

The incorporation of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Among these, the trifluoromethyl (CF₃) group is preeminent, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of parent compounds.[2][3] However, the very electronic properties that make the CF₃ group so valuable in a biological context present significant synthetic challenges. This guide provides an in-depth exploration of the electrophilic aromatic substitution (EAS) of trifluorobenzenes, offering field-proven insights into the causality behind experimental choices and robust protocols for researchers, scientists, and drug development professionals.

The Electronic Character of the Trifluoromethyl Substituent

To effectively functionalize a trifluoromethyl-substituted benzene ring, one must first appreciate the profound electronic impact of the CF₃ group. Unlike an alkyl group such as methyl (-CH₃), which is weakly activating, the trifluoromethyl group is one of the most powerful electron-withdrawing groups encountered in organic synthesis.[4][5]

This behavior is rooted in two key factors:

-

A Strong Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density away from the carbon atom to which they are attached. This effect is transmitted through the sigma bond to the benzene ring, significantly reducing the ring's electron density (nucleophilicity).[4][5][6]

-

No Compensating Resonance Donation (+M): Unlike halogen substituents (e.g., -F, -Cl), which can donate electron density back to the ring via resonance through their lone pairs, the CF₃ group has no such lone pairs and cannot participate in resonance donation.

The consequence is twofold:

-

Ring Deactivation: The electron-poor trifluorobenzene ring is strongly deactivated towards attack by electrophiles.[4] Reactions are substantially slower and require harsher conditions (stronger electrophiles, higher temperatures) compared to benzene itself.[4][7]

-

Meta-Direction: The CF₃ group directs incoming electrophiles to the meta position. This is not because the meta position is activated, but rather because the ortho and para positions are even more strongly deactivated.

The causality for this directing effect is best understood by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.

Mechanistic Rationale for Meta-Direction

Attack at the ortho or para positions results in a resonance structure where the positive charge is placed on the carbon atom directly bonded to the electron-withdrawing CF₃ group. This is an extremely unfavorable and highly destabilized arrangement. In contrast, attack at the meta position ensures that the positive charge is never located adjacent to the CF₃-bearing carbon, resulting in a comparatively less unstable intermediate.

Caption: Ortho/para attack leads to a highly destabilized resonance contributor.

Key Electrophilic Aromatic Substitution Reactions

Due to the ring's deactivation, EAS reactions on trifluorobenzenes are generally sluggish and necessitate forcing conditions. The choice of reagents and reaction parameters is critical for achieving acceptable yields.

Nitration

The introduction of a nitro group (-NO₂) is a fundamental transformation. For (trifluoromethyl)benzene, this requires a potent nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid, often with heating.[8]

| Reaction | Reagents & Conditions | Major Product |

| Nitration | Fuming HNO₃, conc. H₂SO₄, 40-60°C | 1-Nitro-3-(trifluoromethyl)benzene |

Self-Validating Protocol: Nitration of (Trifluoromethyl)benzene

-

Rationale: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the ring.[9][10] Heating is required to increase the reaction rate.

-

Step 1: Reagent Preparation. In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 100 mL of concentrated sulfuric acid (98%) to 0-5°C in an ice-salt bath.

-

Step 2: Formation of Nitrating Mixture. Cautiously add 30 mL of fuming nitric acid (>90%) dropwise to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Step 3: Substrate Addition. Once the nitrating mixture is prepared and cooled, add 50 g of (trifluoromethyl)benzene dropwise via the dropping funnel over a period of 1 hour. Maintain the internal temperature between 5-10°C.

-

Step 4: Reaction. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-55°C and maintain for 2-3 hours. Monitor the reaction progress by TLC or GC.

-

Step 5: Work-up. Cool the reaction mixture to room temperature and pour it carefully onto 500 g of crushed ice with vigorous stirring.

-

Step 6: Product Isolation. The product will separate as an oil. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine the organic layers, wash with water, then with 5% sodium bicarbonate solution, and finally with brine.

-

Step 7: Purification. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield 1-nitro-3-(trifluoromethyl)benzene.

Halogenation

Direct halogenation (bromination or chlorination) of trifluorobenzene requires a strong Lewis acid catalyst to polarize the halogen molecule and generate a sufficiently powerful electrophile.[11]

| Reaction | Reagents & Conditions | Major Product |

| Bromination | Br₂, FeBr₃, 50-60°C | 1-Bromo-3-(trifluoromethyl)benzene |

| Chlorination | Cl₂, FeCl₃ or AlCl₃, 40-50°C | 1-Chloro-3-(trifluoromethyl)benzene |

Sulfonation

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). This reaction is typically reversible. To drive the reaction forward on a deactivated ring like trifluorobenzene, fuming sulfuric acid (oleum), which contains a high concentration of the SO₃ electrophile, is required.[12][13]

Self-Validating Protocol: Sulfonation of (Trifluoromethyl)benzene

-

Rationale: Oleum provides a high concentration of SO₃, the active electrophile, which is necessary for the sulfonation of a deactivated ring.[13] The reversibility of sulfonation is suppressed by using a concentrated, anhydrous medium. To reverse the reaction (desulfonation), one would use dilute aqueous acid and steam.[12][14]

-

Step 1: Setup. In a flame-dried, three-necked flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 73 g (0.5 mol) of (trifluoromethyl)benzene.

-

Step 2: Reagent Addition. Cool the flask in an ice bath. Slowly and carefully add 120 mL of 20% fuming sulfuric acid (oleum) over 30 minutes, keeping the temperature below 30°C.

-

Step 3: Reaction. After addition, remove the ice bath and stir the mixture at room temperature for 1 hour, then heat to 80-90°C for 4 hours until the (trifluoromethyl)benzene layer disappears.

-

Step 4: Work-up. Cool the reaction mixture and pour it cautiously onto 500 g of crushed ice.

-

Step 5: Product Isolation. The product, 3-(trifluoromethyl)benzenesulfonic acid, will be in the aqueous solution. To isolate it as its sodium salt, neutralize the solution with a saturated sodium chloride solution, which will cause the sodium sulfonate salt to precipitate.

-

Step 6: Purification. Filter the precipitated solid, wash with a cold, saturated NaCl solution, and dry in a vacuum oven.

Friedel-Crafts Reactions: A Case of Extreme Deactivation

The Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds on aromatic rings.[15][16][17] However, they are notoriously ineffective on strongly deactivated rings.

The Causality of Failure: The Friedel-Crafts reaction fails with trifluorobenzene because the ring is too electron-poor to act as the required nucleophile to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediates.[18] Furthermore, the strongly electron-withdrawing CF₃ group destabilizes the positive charge of the required sigma complex to such an extent that the activation energy for the reaction becomes prohibitively high. Under forcing conditions, the Lewis acid catalyst may react with the fluorine atoms of the CF₃ group instead.[19]

-

Friedel-Crafts Alkylation: Does not proceed.

-

Friedel-Crafts Acylation: Does not proceed.[18]

Alternative multi-step synthetic routes are required to achieve Friedel-Crafts-type products on a trifluorobenzene scaffold.

Caption: A generalized workflow for performing EAS on deactivated substrates.

Applications in Pharmaceutical Synthesis

The ability to selectively functionalize trifluorobenzenes is critical for the synthesis of numerous active pharmaceutical ingredients (APIs). The meta-substituted products derived from these EAS reactions are often key intermediates.

-

Anti-androgens: The synthesis of Flutamide, a non-steroidal anti-androgen, involves the nitration of 4-chloro-3-(trifluoromethyl)aniline, which itself is derived from trifluoromethyl-substituted precursors.[20]

-

Antidiabetic Agents: 1,2,4-Trifluorobenzene is a crucial intermediate in the synthesis of sitagliptin (Januvia), a widely used drug for type 2 diabetes.[21] While not a direct EAS on the final trifluorobenzene, the synthetic routes rely on functionalized fluoroaromatics.

-

Building Blocks: The products of nitration, halogenation, and sulfonation serve as versatile handles for further synthetic transformations, such as nucleophilic aromatic substitution (SₙAr), reduction of nitro groups to amines, and cross-coupling reactions, enabling the construction of complex molecular architectures.[22]

Conclusion

The electrophilic aromatic substitution of trifluorobenzenes is a challenging yet essential area of synthetic chemistry. The strong deactivating and meta-directing influence of the trifluoromethyl group dictates the need for harsh reaction conditions and powerful electrophiles. While common EAS reactions like nitration, halogenation, and sulfonation are achievable with careful control of experimental parameters, Friedel-Crafts reactions are generally not viable. A thorough understanding of the underlying mechanistic principles—specifically the destabilization of ortho and para intermediates—is paramount for any scientist working to incorporate these valuable scaffolds into pharmaceuticals and other advanced materials.

References

- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024). YouTube.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). ACS Publications.

- Substitution Reactions of Benzene and Other Aromatic Compounds.Michigan State University Department of Chemistry.

- Phenol.Wikipedia.

- Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry.

- 18.1 Electrophilic Aromatic Substitution (EAS Reactions). (2021). YouTube.

- Electrophilic aromatic substitution (video).Khan Academy.

- The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2025). ResearchGate.

- 16.4: Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts.

- Electrophilic aromatic directing groups.Wikipedia.

- Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.Google Patents.

- Nitration of (Trifluoromethyl)benzene.University of Colorado Boulder.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.

- Selective C–F Functionalization of Unactivated Trifluoromethylarenes.PubMed Central.

- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination.Alfa Chemistry.

- Nitromethane-the secret of electrophilic fluorination reagent activation. (2020). Chinese Chemical Society.

- Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic...Homework.Study.com.

- Synthetic method of 1,2, 4-trifluorobenzene.Google Patents.

- Process for the sulfonation of benzene.Google Patents.

- Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube.

- Method for preparing trichloromethyl-trifluoromethyl-benzenes.Google Patents.

- Halogenation of Benzene.University of Calgary.

- The Role of 1,3,5-Trifluorobenzene in Modern Pharmaceutical Synthesis.Boc Sciences.

- Friedel–Crafts reaction.Wikipedia.

- Nitration of trifluoromethyl benzene.ResearchGate.

- Sulfonation of Benzene & Desulfonation Reaction Mechanism. (2018). YouTube.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate.

- Electrophilic and Oxidative Fluorination of Aromatic Compounds.ResearchGate.

- Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine.MDPI.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.MDPI.

- On the directing nature of these groups in electrophilic aromatic substitution. (2017). Chemistry Stack Exchange.